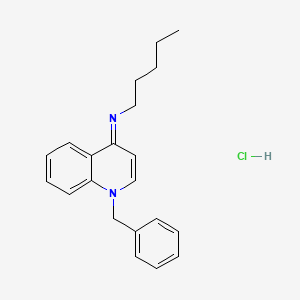

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

Vue d'ensemble

Description

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyl group attached to the quinoline ring, which is further linked to a pentan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Mécanisme D'action

Target of Action

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, also known as CP 339818 hydrochloride, primarily targets the Kv1.3 and Kv1.4 channels . These channels are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in the brain and in effector memory T cells, while Kv1.4 is expressed in brain cells .

Mode of Action

This compound acts as a non-peptide and selective blocker of Kv1.3 and Kv1.4 channels . It preferentially binds to the C-type inactivated state of the Kv1.3 channel . It inhibits Kv1.4 with an IC50 of approximately 300 nM . It is a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .

Biochemical Pathways

The Kv1.3 and Kv1.4 channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The compound potently blocks the C-type inactivated conformation of Kv1.3 and suppresses T cell activation . It has shown suppression of T cell activation, making it valuable for immune system studies . It also inhibits thymidine incorporation, a marker of T cell activation .

Action Environment

It is known that the compound is stable at a storage temperature of 2-8°c .

Analyse Biochimique

Biochemical Properties

CP 339818 HYDROCHLORIDE interacts with Kv1.3 and Kv1.4, members of the Shaker family of voltage-gated potassium channels . These channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation .

Cellular Effects

CP 339818 HYDROCHLORIDE has shown suppression of T cell activation, contributing to multiple immune processes and disorders . It is valuable for immune system studies, where the absence of Kv1.4 makes it functionally selective for Kv1.3 .

Molecular Mechanism

CP 339818 HYDROCHLORIDE blocks both Kv1.3 and Kv1.4 in a use-dependent manner by preferentially blocking the C-type inactivated state of the channel . It has shown to be a significantly less potent blocker of Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Benzylation: The quinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylquinoline.

Formation of the Ylidene Intermediate: The 1-benzylquinoline is reacted with pentan-1-amine under basic conditions to form the ylidene intermediate.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ylidene intermediate to form the hydrochloride salt of N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the quinoline and benzyl groups.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-Benzylquinolin-4(1H)-ylidene)butan-1-amine hydrochloride

- N-(1-Benzylquinolin-4(1H)-ylidene)hexan-1-amine hydrochloride

- N-(1-Benzylquinolin-4(1H)-ylidene)propan-1-amine hydrochloride

Uniqueness

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is unique due to its specific quinoline and pentan-1-amine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1-benzylquinoline derivatives with pentan-1-amine. The reaction conditions, including solvents and temperatures, play a crucial role in the yield and purity of the final product.

Anticancer Properties

Research indicates that compounds similar to N-(1-Benzylquinolin-4(1H)-ylidene) have demonstrated notable anticancer activity. For instance, studies on substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones revealed significant cytotoxic effects against various human tumor cell lines, including leukemia (MOLT-4, HL-60), lymphoma (U-937), and breast cancer (MCF-7) cells .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine | MOLT-4 | TBD | Induction of apoptosis via caspase activation |

| Chloroalkyl derivatives | HL-60 | 10 | Cell cycle arrest and apoptosis |

| Naphthalimide derivatives | MCF-7 | 5 | Cytotoxicity through mitochondrial pathways |

The primary mechanism by which this compound exerts its biological effects is through the modulation of cellular signaling pathways. This compound is believed to interact with specific receptors or enzymes that are pivotal in regulating cell proliferation and survival.

Recent studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death . Additionally, these compounds may inhibit key proteins involved in cell cycle progression, thus preventing tumor growth.

Case Studies

A notable case study involved the evaluation of a series of quinoline-based compounds for their anticancer properties. In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Furthermore, another investigation into quinoline derivatives indicated potent antimicrobial activity against multidrug-resistant strains of bacteria. This suggests that this compound may also possess significant therapeutic potential beyond oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest that this compound is water-soluble, which may enhance its bioavailability when administered.

Toxicological assessments are essential to determine the safety profile of this compound. Initial findings indicate a relatively low toxicity towards non-cancerous cells at therapeutic concentrations; however, further studies are required to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.